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Atorvastatin Acetonide tert-Butyl Ester is the intermediate of Atorvastatin.
Atorvastatin Acetonide tert-Butyl Ester
CAS No.: 125971-95-1
Cat. No.: VC21347371
Molecular Formula: C40H47FN2O5
Molecular Weight: 654.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 125971-95-1 |
---|---|
Molecular Formula | C40H47FN2O5 |
Molecular Weight | 654.8 g/mol |
IUPAC Name | tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Standard InChI | InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1 |
Standard InChI Key | NPPZOMYSGNZDKY-ROJLCIKYSA-N |
Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
SMILES | CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES | CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Appearance | White Solid |
Melting Point | 143-147°C |
Chemical Identity and Structure
Molecular Composition
Atorvastatin Acetonide tert-Butyl Ester is a complex organic molecule with the molecular formula C40H47FN2O5 . This compound has a calculated molecular weight of 654.8 g/mol, which has been computationally confirmed through multiple analytical methods . The structure contains several functional groups including a pyrrole ring, fluorophenyl group, and a tert-butyl ester moiety, which contribute to its chemical behavior and pharmaceutical relevance. The molecule's stereochemistry plays a crucial role in its biological activity, with the (4R,6R) configuration being particularly important for downstream pharmaceutical applications .
Identification Parameters
The compound is registered under the primary CAS number 125971-95-1, which serves as its main identifier in chemical databases and regulatory documentation . Additional identification parameters include alternative CAS registrations such as 472967-95-6, which appears in certain databases and may represent specific stereoisomeric forms or salt variants . The InChIKey identifier NPPZOMYSGNZDKY-ROJLCIKYSA-N provides a unique digital fingerprint for the compound that enables precise identification across various chemical information systems . These identification parameters are essential for tracking the compound throughout research, manufacturing, and regulatory processes.
Structural Features
The chemical structure of Atorvastatin Acetonide tert-Butyl Ester contains several key moieties that define its function as a pharmaceutical intermediate. The compound features a central pyrrole ring substituted with multiple phenyl groups, including a 4-fluorophenyl group that contributes to the molecule's biological interaction profile . A distinctive tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is later converted during the synthesis of the final atorvastatin product . The acetonide moiety represents a protective group for the diol functionality, creating a 1,3-dioxane ring system that stabilizes these reactive groups during intermediate synthetic steps .
Physical and Chemical Properties
Physical State and Appearance
Atorvastatin Acetonide tert-Butyl Ester exists as a white solid at standard temperature and pressure . This physical form provides stability advantages for handling and storage in laboratory and industrial settings. The compound's solid-state properties contribute to its shelf life and chemical stability, making it suitable for pharmaceutical manufacturing processes where consistency and purity are paramount. The white appearance serves as a visual indicator of purity, with discoloration potentially signaling degradation or contamination .
Thermodynamic Properties
The compound exhibits a melting point range of 144-148°C, which is an important parameter for quality control and identification purposes . Its calculated boiling point is considerably higher at approximately 678.0±55.0°C (predicted value), indicating strong intermolecular forces that contribute to the compound's thermal stability . These thermodynamic properties influence processing parameters during pharmaceutical manufacturing, including crystallization, drying, and formulation steps. The significant gap between melting and boiling points provides a wide temperature range for processing operations without risking thermal decomposition.
Optical Properties
The compound displays optical activity with a specific rotation [α]20/D of +6.5° when measured at a concentration of 1 g/100 mL in chloroform . This optical rotation confirms the presence of stereocenters within the molecule and provides a useful parameter for assessing stereochemical purity. The chiral centers, specifically the (4R,6R) configuration, are critical for the biological activity of the final atorvastatin product, making stereochemical control during synthesis an essential quality parameter .
Synthesis and Manufacturing Considerations
Position in Synthetic Pathway
Atorvastatin Acetonide tert-Butyl Ester serves as a crucial late-stage intermediate in the industrial synthesis of atorvastatin calcium . Its strategic importance lies in the protection of key functional groups—the diol as an acetonide and the carboxylic acid as a tert-butyl ester—which prevents unwanted side reactions during the complex synthetic sequence . The compound represents a penultimate or near-penultimate step in atorvastatin synthesis, with subsequent deprotection steps revealing the reactive functionalities needed for the final pharmaceutical form. This positioning in the synthetic pathway makes it a valuable checkpoint for quality control in pharmaceutical manufacturing processes.
Protection Strategy Significance
Pharmaceutical Relevance
Relationship to Atorvastatin
Atorvastatin Acetonide tert-Butyl Ester is primarily valuable as a key intermediate in the production of atorvastatin calcium, a widely prescribed statin medication . Atorvastatin functions as an HMG-CoA reductase inhibitor, effectively reducing cholesterol production in the liver and thereby lowering blood lipid levels . The protected intermediate ensures that the stereochemistry critical for the drug's biological activity is preserved throughout the synthetic process. After deprotection of both the acetonide and tert-butyl groups, the resulting compound can be converted to the calcium salt form that constitutes the active pharmaceutical ingredient in commercial formulations.
Quality Control Implications
As a pharmaceutical intermediate, Atorvastatin Acetonide tert-Butyl Ester is subject to rigorous quality control standards to ensure the purity and efficacy of the final drug product . Impurity profiling of this intermediate is critical, as any structural variations or contaminants can propagate to the final active pharmaceutical ingredient. Chemical and stereochemical purity assessments typically employ high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and chiral separation techniques. Regulatory agencies often classify this compound as a regulatory starting material or key intermediate, subjecting it to specific documentation and testing requirements within pharmaceutical manufacturing processes.
Analytical Characterization
Spectroscopic Properties
Comprehensive characterization of Atorvastatin Acetonide tert-Butyl Ester typically employs multiple spectroscopic methods to confirm its structural features and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of key structural elements like the pyrrole ring, aromatic groups, and tert-butyl moiety . Infrared spectroscopy identifies characteristic absorption bands for functional groups such as the ester carbonyl, amide, and aromatic components. Mass spectrometry confirms the molecular weight and can detect fragmentation patterns specific to the compound's structural features, providing additional identification certainty.
Crystallographic Data
X-ray crystallographic studies have been conducted on Atorvastatin Acetonide tert-Butyl Ester, providing precise three-dimensional structural information . The compound has crystal structure data available under CCDC Number 962606, with associated research articles accessible through digital object identifiers (DOIs) . These crystallographic studies confirm the stereochemical configuration and molecular packing arrangements, which influence physical properties like solubility, melting point, and polymorphic behavior. Understanding these crystalline properties is essential for consistent manufacturing processes and stable pharmaceutical formulations.
Comparative Data Table
The following table summarizes key physicochemical properties of Atorvastatin Acetonide tert-Butyl Ester:
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